

Validating Target Engagement of IACS-9571: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IACS-9571, a potent and selective dual inhibitor of the bromodomains of Tripartite Motif-containing protein 24 (TRIM24) and Bromodomain and PHD finger-containing protein 1 (BRPF1), with other relevant molecules. The following sections detail the experimental data and methodologies used to validate the target engagement of these compounds, offering a clear perspective on their performance and potential applications in research and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for **IACS-9571** and its comparators. This data is essential for evaluating the potency, affinity, and cellular activity of these molecules.

Table 1: In Vitro Binding Affinity and Potency



Compound	Target	Assay Type	IC50 (nM)	Kd (nM)
IACS-9571	TRIM24	AlphaScreen	8[1]	31 (ITC)[1]
BRPF1	-	-	14 (ITC)[1]	
Compound 34	TRIM24	AlphaScreen	430[2]	222 (ITC)[2][3]
BRPF1	AlphaScreen	340[2]	137 (ITC)[2][3]	
IACS-6558	TRIM24	AlphaScreen	>1000	-
dTRIM24	TRIM24	Ligand Displacement	Comparable to IACS-9571	-

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.[4] Kd: Dissociation constant. A lower value indicates a higher binding affinity.[4] ITC: Isothermal Titration Calorimetry.

Table 2: Cellular Target Engagement and Activity

Compound	Target	Assay Type	EC50 (nM)
IACS-9571	TRIM24	AlphaLISA	50[1]
Compound 34	BRPF1	NanoBRET	200

EC50: Half-maximal effective concentration in a cell-based assay. A lower value indicates greater cellular potency. NanoBRET: NanoBioluminescence Resonance Energy Transfer.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data presented.

AlphaScreen™ Biochemical Assay

Purpose: To determine the in vitro inhibitory potency (IC50) of compounds against the interaction between the TRIM24 or BRPF1 bromodomain and a histone peptide.



Principle: AlphaScreen is a bead-based, non-radioactive assay that measures the proximity of two molecules.[5] A donor bead and an acceptor bead are brought into close proximity through a biological interaction (e.g., protein-peptide binding).[5] Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[5] An inhibitor that disrupts this interaction will reduce the signal.[5]

Protocol:

- Reagents:
 - Recombinant His-tagged TRIM24 or BRPF1 bromodomain.
 - Biotinylated histone H3 peptide (e.g., H3K23ac).
 - Streptavidin-coated Donor beads.
 - Nickel Chelate Acceptor beads.
 - Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.[6]
 - Test compounds serially diluted in DMSO.
- Procedure (384-well plate format):
 - Add 5 μL of assay buffer containing the His-tagged bromodomain (final concentration, e.g.,
 10 nM) to each well.[6]
 - Add 20 nL of test compound solution.
 - \circ Add 5 μ L of assay buffer containing the biotinylated histone peptide (final concentration, e.g., 10 nM).[6]
 - Incubate for 60 minutes at room temperature.
 - Add 10 μL of a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (final concentration 10 μg/mL each) in assay buffer.[6]
 - Incubate for 60 minutes at room temperature in the dark.



- Read the plate on an AlphaScreen-compatible plate reader.
- Data Analysis:
 - The IC50 values are calculated by fitting the data to a four-parameter logistic equation using graphing software.

AlphaLISA® Cellular Target Engagement Assay

Purpose: To measure the ability of a compound to disrupt the interaction between TRIM24 and endogenous histone H3 within a cellular context (EC50).

Principle: This assay is an adaptation of the AlphaScreen technology for use with cell lysates. [7] It quantifies the proximity of an ectopically expressed tagged-TRIM24 and endogenous histone H3.[7]

Protocol:

- Cell Culture and Treatment:
 - Seed HeLa cells stably expressing FLAG-tagged TRIM24 PHD-bromodomain in a 384well plate.
 - Treat cells with serially diluted test compounds for 2 hours.[1]
- Lysis and Assay:
 - Lyse the cells using a specific lysis buffer.
 - Add a mixture containing biotinylated anti-Histone H3 antibody, Streptavidin-coated Donor beads, and anti-FLAG Acceptor beads.
 - Incubate for 90 minutes at room temperature in the dark.
 - Read the plate on an AlphaLISA-compatible plate reader.
- Data Analysis:



 EC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

Purpose: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH , ΔS) of the interaction between a compound and its target protein.

Principle: ITC measures the heat change that occurs when two molecules interact.[8] A solution of the ligand (e.g., IACS-9571) is titrated into a solution of the protein (e.g., TRIM24 bromodomain), and the heat released or absorbed is measured.[8]

Protocol:

- Sample Preparation:
 - Purify the recombinant TRIM24 or BRPF1 bromodomain.
 - Prepare a solution of the protein (e.g., 10 μM) in a suitable buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl, 2 mM TCEP).[9]
 - \circ Prepare a solution of the test compound (e.g., 100-300 μ M) in the identical buffer.[9] It is critical that the buffers are identical to minimize heats of dilution.[8]
 - Degas both solutions before use.[8]
- ITC Experiment:
 - Load the protein solution into the sample cell of the ITC instrument.
 - Load the compound solution into the injection syringe.
 - \circ Perform a series of injections (e.g., 20 injections of 2 μL each) at a constant temperature (e.g., 25°C).
- Data Analysis:
 - The raw data (heat pulses) are integrated to obtain the heat change per injection.

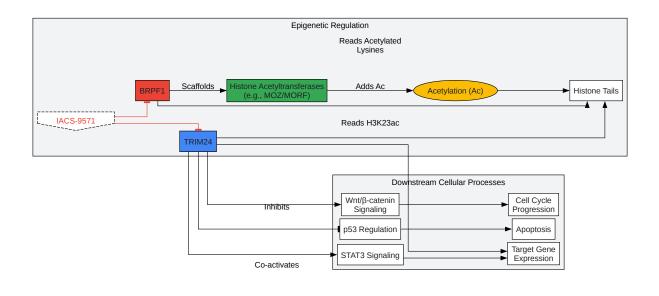


 \circ The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH . The change in entropy (ΔS) can then be calculated.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway involving TRIM24 and BRPF1, and a typical experimental workflow for validating target engagement.



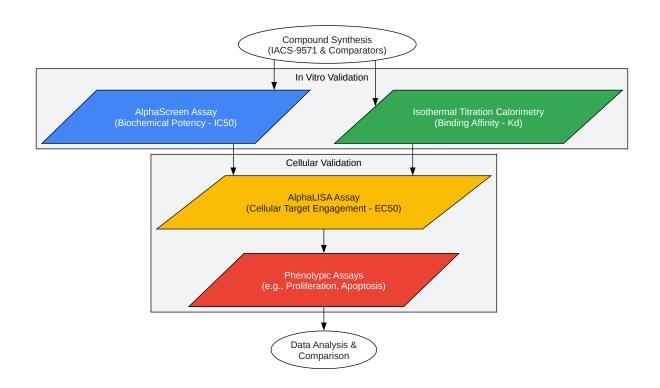


Co-regulates

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TRIM24 and BRPF1 Signaling Pathway





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Target Engagement Validation Workflow

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